5-(4-Chloro-3-fluorophenyl)imidazolidine-2,4-dione
Description
5-(4-Chloro-3-fluorophenyl)imidazolidine-2,4-dione is a heterocyclic compound belonging to the imidazolidinedione family. Its structure features a phenyl ring substituted with chlorine (Cl) at the 4-position and fluorine (F) at the 3-position, attached to the imidazolidine-2,4-dione core. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes or receptors, such as anticonvulsants or antiparasitic agents.
Properties
IUPAC Name |
5-(4-chloro-3-fluorophenyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2O2/c10-5-2-1-4(3-6(5)11)7-8(14)13-9(15)12-7/h1-3,7H,(H2,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGNGSZSOWPUND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2C(=O)NC(=O)N2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-3-fluorophenyl)imidazolidine-2,4-dione can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-3-fluoroaniline with glyoxal in the presence of ammonium acetate. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the imidazolidine-2,4-dione core. The reaction conditions typically involve heating the reaction mixture at elevated temperatures (around 100-120°C) for several hours .
Industrial Production Methods
In an industrial setting, the production of 5-(4-Chloro-3-fluorophenyl)imidazolidine-2,4-dione can be scaled up using continuous flow synthesis techniques. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated reactors and real-time monitoring of reaction conditions are common practices in industrial production .
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloro-3-fluorophenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazolidine derivatives.
Substitution: The chloro and fluorine substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
5-(4-Chloro-3-fluorophenyl)imidazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticonvulsant and antibacterial properties.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is explored for its potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-Chloro-3-fluorophenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, it can bind to the inner pore of voltage-gated sodium channels, leading to the inhibition of sodium ion flow and exerting anticonvulsant effects. Additionally, its antibacterial activity is attributed to its ability to bind to bacterial proteins and disrupt their function .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substituents on the phenyl ring and imidazolidinedione core critically influence physicochemical properties such as solubility, molecular weight, and bioavailability. Below is a comparative analysis of key analogues:
*Calculated based on standard atomic weights.
Key Observations :
Comparison :
Inference for Target Compound :
- The 4-Cl-3-F-phenyl group may improve antiparasitic activity compared to non-halogenated analogues (e.g., methoxy/methyl derivatives ) due to increased electrophilicity and membrane permeability.
Biological Activity
5-(4-Chloro-3-fluorophenyl)imidazolidine-2,4-dione is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, focusing on its antiproliferative, antimicrobial, and anticonvulsant properties.
Synthesis and Characterization
The synthesis of 5-(4-Chloro-3-fluorophenyl)imidazolidine-2,4-dione typically involves the reaction of imidazolidine-2,4-dione with appropriate halogenated aromatic compounds. The characterization of the synthesized compound is performed using various spectroscopic techniques, including NMR and mass spectrometry, to confirm its structure and purity.
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of 5-(4-Chloro-3-fluorophenyl)imidazolidine-2,4-dione against several cancer cell lines. The compound demonstrated significant cytotoxicity in vitro:
| Cell Line | IC50 (µmol/L) |
|---|---|
| MCF7 (breast adenocarcinoma) | 4.5 |
| HepG2 (liver cancer) | 41 |
| A2780 (ovarian carcinoma) | Moderate activity observed |
The MTT assay results indicate that while the compound is effective against tumor cells, it exhibits moderate toxicity towards non-tumor cells such as HFF1 fibroblasts .
Antimicrobial Activity
In addition to its anticancer properties, 5-(4-Chloro-3-fluorophenyl)imidazolidine-2,4-dione has shown promising antimicrobial activity. In a study assessing various derivatives of imidazolidine compounds, it was found that certain modifications enhanced their efficacy against bacterial strains. The compound's ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant strains .
Anticonvulsant Activity
The anticonvulsant properties of imidazolidine derivatives have also been explored. In animal models, compounds related to 5-(4-Chloro-3-fluorophenyl)imidazolidine-2,4-dione were tested for their efficacy in the maximal electroshock seizure (MES) test. Results indicated that several derivatives exhibited significant anticonvulsant activity comparable to established drugs like phenytoin .
Case Studies
- Antiproliferative Study : A study involving the synthesis of various hydantoins including 5-(4-Chloro-3-fluorophenyl)imidazolidine-2,4-dione demonstrated its potent cytotoxic effects against MCF7 cells with an IC50 value of 4.5 µmol/L. This study highlighted the importance of structural modifications in enhancing biological activity .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of imidazolidine derivatives found that modifications to the phenyl ring significantly improved antibacterial activity against Staphylococcus aureus and Escherichia coli .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
